![molecular formula C24H34N2O5 B13089832 2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including tert-butyl, ethyl, benzyl, and diazaspiro moieties. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of glycine, pivalaldehyde, and benzyl chloroformate to form the intermediate rac-1, which is then resolved by chromatography . The final product is obtained through a series of reactions, including esterification and cyclization, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst is commonly used under mild conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.
Scientific Research Applications
2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate: shares similarities with other spirocyclic compounds and diazaspiro derivatives.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Another spirocyclic compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H34N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate |
InChI |
InChI=1S/C24H34N2O5/c1-5-30-21(28)19-16-26(22(29)31-23(2,3)4)17-24(20(19)27)11-13-25(14-12-24)15-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3 |
InChI Key |
JQOWMFGERDHKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC2(C1=O)CCN(CC2)CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



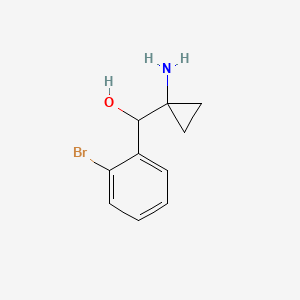
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
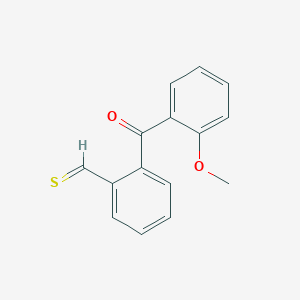
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

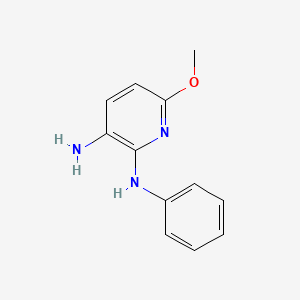
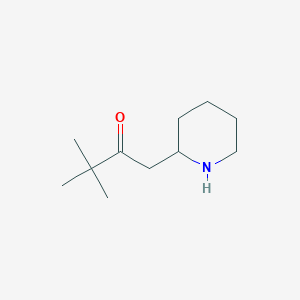
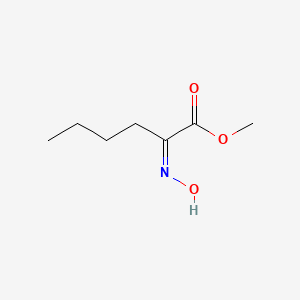
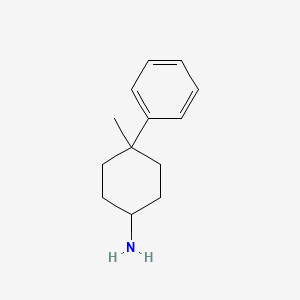
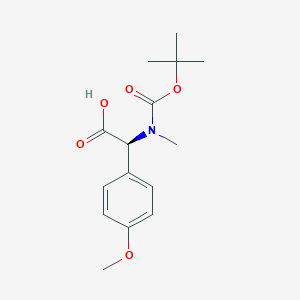
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
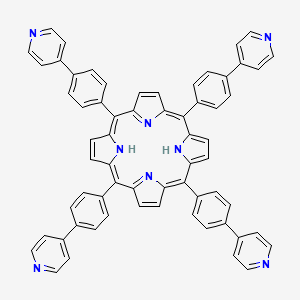
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
